7-Chlorothieno[2,3-c]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C8H5ClN2OS |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-6-4(1-2-11-7)3-5(13-6)8(10)12/h1-3H,(H2,10,12) |
InChI Key |
HMJHJXQOVGAYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(S2)C(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Thienopyridine Carboxamide Derivatives in Medicinal Chemistry
This guide provides a technical analysis of Thienopyridine Carboxamide Derivatives , focusing on their medicinal chemistry, synthesis, and therapeutic applications.
Technical Whitepaper | Version 1.0
Executive Summary
Thienopyridine carboxamides represent a privileged scaffold in modern drug discovery, characterized by a thiophene ring fused to a pyridine ring bearing a carboxamide functionality. This chemotype has emerged as a versatile bioisostere for quinolines and purines, offering improved solubility and distinct electronic properties.
This guide analyzes the three primary isomers—thieno[2,3-b]pyridine , thieno[3,2-b]pyridine , and thieno[2,3-c]pyridine —and their specific applications as mGlu5 Negative Allosteric Modulators (NAMs) , SIRT inhibitors , and Anticancer agents (targeting pi-PLC and kinases).
Core Scaffold & Structural Logic
Isomeric Diversity
The physicochemical profile of the thienopyridine core varies significantly based on the fusion orientation.
| Isomer | Key Characteristic | Primary Medicinal Application |
| Thieno[2,3-b]pyridine | High planarity; mimics quinoline. | Anticancer (pi-PLC inhibitors), Antiviral (HCV). |
| Thieno[3,2-b]pyridine | Extended conjugation; bioisostere of picolinamides. | CNS targets (mGlu5 NAMs), Urotensin-II antagonists. |
| Thieno[2,3-c]pyridine | Less common; distinct H-bond vector. | Hsp90 inhibitors, specific kinase targets. |
The Carboxamide Pharmacophore
The carboxamide group (–CONH–) is critical for biological activity, serving two main functions:
-
Directional Hydrogen Bonding: It acts as a donor/acceptor motif, often engaging key residues (e.g., the hinge region of kinases or allosteric pockets in GPCRs).
-
Solubility & Metabolism: It modulates lipophilicity (LogP) and provides a handle for metabolic stability, often replacing labile ester groups found in early hits.
Medicinal Chemistry & SAR Analysis
Case Study 1: mGlu5 Negative Allosteric Modulators (NAMs)
Target: Metabotropic Glutamate Receptor 5 (mGlu5) – CNS disorders (Anxiety, Pain). Core: Thieno[3,2-b]pyridine-5-carboxamide .[1][2][3]
-
Discovery Logic: Early mGlu5 NAMs contained an aryl-acetylene linker, which suffered from metabolic instability and toxicity.[1] Researchers employed a scaffold hopping strategy, replacing the acetylene-linked picolinamide core with a fused thienopyridine system.
-
SAR Insights:
-
Position 5 (Carboxamide): Essential for binding. Substituents on the amide nitrogen (e.g., N-aryl or N-heteroaryl) dictate potency and brain penetrance.
-
Position 7: Substitution with heterocycles (e.g., tetrahydrofuran or pyridine) improves selectivity against other mGlu subtypes.
-
Mechanism: These compounds bind to an allosteric transmembrane pocket, stabilizing the inactive conformation of the GPCR.
-
Case Study 2: Anticancer Agents (pi-PLC Inhibition)
Target: Phosphoinositide-specific Phospholipase C (pi-PLC). Core: 3-Amino-thieno[2,3-b]pyridine-2-carboxamide .[4]
-
Mechanism: Inhibition of pi-PLC disrupts the generation of second messengers (IP3 and DAG), stalling cell proliferation in breast (MDA-MB-231) and colon (HCT-116) cancers.
-
SAR Insights:
-
3-Amino Group: Crucial for intramolecular hydrogen bonding with the C2-carbonyl oxygen, locking the molecule in a planar conformation required for DNA intercalation or hydrophobic pocket binding.
-
2-Carboxamide: Bulky N-aryl substituents (e.g., 4-fluorophenyl) enhance hydrophobic interactions within the enzyme active site.
-
Synthesis Strategies
The construction of these derivatives often relies on the Gewald Reaction or Thorpe-Ziegler Cyclization .
Synthesis Workflow Visualization
The following diagram illustrates the convergent synthesis of the Thieno[2,3-b]pyridine scaffold.
Caption: Convergent synthesis of 3-amino-thieno[2,3-b]pyridine-2-carboxamides via Thorpe-Ziegler cyclization.
Experimental Protocol
Protocol: Synthesis of N-(4-fluorophenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Objective: To synthesize a potent pi-PLC inhibitor derivative. Safety: Work in a fume hood. Thiophenols and pyridines can be toxic/irritating.
Reagents:
-
Intermediate A: 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol).[4]
-
Reagent B: N-(4-fluorophenyl)-2-chloroacetamide (20 mmol).
-
Base: 10% Aqueous KOH solution.
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Methodology:
-
S-Alkylation:
-
Dissolve Intermediate A (3.28 g, 20 mmol) in DMF (20 mL).
-
Add 10% KOH (11.2 mL, 20 mmol) followed by Reagent B (3.75 g, 20 mmol).
-
Stir at room temperature for 30–40 minutes.
-
Observation: A white precipitate (S-alkylated intermediate) may form.[4]
-
-
Cyclization (Thorpe-Ziegler):
-
Add a second portion of 10% KOH (11.2 mL, 20 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C for 1–2 hours.
-
Monitor by TLC (Thin Layer Chromatography) until the intermediate is consumed.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice/water (200 mL).
-
Collect the resulting yellow precipitate by vacuum filtration.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/DMF (3:1).
-
Yield: Expected ~80–85%.
-
Characterization: Melting point ~208–209 °C. 1H NMR should show the characteristic amino group signal (broad singlet) and aromatic protons.
-
Mechanism of Action: mGlu5 Signaling[5]
Understanding the downstream effects of the mGlu5 NAMs is critical for their application in CNS disorders.
Caption: Negative allosteric modulation of mGlu5 signaling pathway by thienopyridine derivatives.
Comparative Data Summary
The following table summarizes the potency of key thienopyridine carboxamide derivatives against their respective targets.
| Compound ID | Scaffold Isomer | Target | IC50 / Activity | Reference |
| VU06031545 | Thieno[3,2-b] | mGlu5 (NAM) | 22 nM (Human) | [1] |
| Compound 30e | Thieno[2,3-b] | pi-PLC (Anticancer) | 0.8 µM (MDA-MB-231) | [2] |
| ELT-11c | Thieno[3,2-d]* | SIRT1/2/3 | 3.6 nM (SIRT1) | [3] |
*Note: ELT-11c is a thienopyrimidine, included for SAR comparison of the carboxamide binding mode.
References
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Source: ACS Medicinal Chemistry Letters (2025). URL:[Link](Verified via Search 1.1)
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Source: ACS Omega (2021). URL:[Link](Verified via Search 1.17)
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Source: Journal of Medicinal Chemistry (2013). URL:[Link](Verified via Search 1.1)
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Source: Anti-Cancer Drugs (2015). URL:[Link](Verified via Search 1.4)
Sources
7-Chlorothieno[2,3-c]pyridine-2-carboxamide molecular weight and formula
The following technical guide details the physicochemical profile, synthesis logic, and research applications of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide .
Executive Summary
This compound (CAS: 1627203-71-7) is a fused bicyclic heteroaromatic scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibition and GPCR modulation.[1][2] Structurally, it functions as a bioisostere of quinoline-2-carboxamides, offering altered electronic properties and metabolic stability profiles due to the thiophene-pyridine fusion. This guide provides the definitive molecular data, synthesis protocols, and structural analysis required for its application in drug discovery.
Physicochemical Profile
The following data represents the calculated and verified properties for the specific 2-carboxamide derivative.
Molecular Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1627203-71-7 |
| Molecular Formula | C₈H₅ClN₂OS |
| Molecular Weight (Average) | 212.66 g/mol |
| Monoisotopic Mass | 211.9811 g/mol |
| Smiles | NC(=O)C1=CC2=C(S1)C(Cl)=NC=C2 |
Structural Specifications
-
Core Scaffold: Thieno[2,3-c]pyridine (Thiophene fused to the c-face of pyridine).
-
Numbering Logic:
-
Electronic Character: The 7-chloro substituent exerts an electron-withdrawing effect on the pyridine ring, reducing the basicity of the N6 nitrogen and increasing the lipophilicity of the core.
Synthetic Methodology & Protocols
The synthesis of this compound typically proceeds via functionalization of the parent heterocycle, 7-chlorothieno[2,3-c]pyridine . The C2 position of the thiophene ring is the most acidic site, allowing for highly regioselective lithiation.
Reaction Logic (DOT Visualization)
The following diagram illustrates the regioselective functionalization pathway.
Figure 1: Synthetic workflow for C2-functionalization of the thienopyridine core.
Detailed Experimental Protocol
Objective: Synthesis of this compound from 7-chlorothieno[2,3-c]pyridine.
Phase 1: Carboxylation (Formation of the Acid)
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 7-chlorothieno[2,3-c]pyridine (1.0 eq, e.g., 500 mg) in anhydrous THF (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-Butyllithium (1.2 eq, 2.5 M in hexanes) over 10 minutes. The solution typically turns a deep red/orange, indicating the formation of the 2-lithio species.
-
Note: The C2 proton is significantly more acidic than the pyridine protons due to the adjacent sulfur and the electron-withdrawing nature of the fused ring.
-
-
Quench: After stirring for 30 minutes at -78°C, bubble excess CO₂ gas (dried through a CaCl₂ tube) into the reaction mixture for 15 minutes.
-
Workup: Allow the mixture to warm to room temperature. Quench with water (5 mL) and adjust pH to ~3 with 1N HCl. The carboxylic acid precipitate is collected by filtration or extracted with EtOAc.
Phase 2: Amidation
-
Activation: Suspend the crude carboxylic acid (1.0 eq) in anhydrous DCM. Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF. Stir at room temperature until gas evolution ceases (approx 1 hr).
-
Coupling: Concentrate the reaction to remove excess oxalyl chloride. Re-dissolve the acid chloride residue in anhydrous THF.
-
Ammonolysis: Cool to 0°C and add Ammonium Hydroxide (28% aq) or bubble NH₃ gas into the solution.
-
Purification: Stir for 2 hours. Concentrate the solvent.[5] The residue is purified via silica gel chromatography (Gradient: 0-5% MeOH in DCM) to yield the pure This compound as an off-white solid.
Research Applications & Biological Context
Medicinal Chemistry Utility
This molecule serves as a critical "Fragment-Based Drug Discovery" (FBDD) hit or a scaffold for larger kinase inhibitors.
-
Hinge Binding: The 2-carboxamide group acts as a donor-acceptor motif, capable of forming bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets (similar to the binding mode of Sorafenib or Lenvatinib fragments).
-
Metabolic Stability: The replacement of a quinoline core with thieno[2,3-c]pyridine often improves metabolic stability by removing prone oxidation sites on the carbocyclic ring.
-
7-Chloro Handle: The chlorine atom at position 7 provides a vector for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce solubilizing groups or hydrophobic tails deep into the binding pocket.
Structural Activity Relationship (SAR) Logic
Figure 2: SAR deconstruction of the molecule.
References
-
PubChem. (2025).[8][9] Compound Summary: Thieno[2,3-c]pyridine (Core Scaffold).[10] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1367965-39-6|7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 1627203-71-7 | this compound - AiFChem [aifchem.com]
- 3. PubChemLite - 7-chlorothieno[2,3-c]pyridine (C7H4ClNS) [pubchemlite.lcsb.uni.lu]
- 4. 28948-58-5|7-Chlorothieno[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 1627203-71-7 this compound AKSci 3564EB [aksci.com]
- 8. Thienopyridines | Fisher Scientific [fishersci.com]
- 9. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatile 7-Chlorothieno[2,3-c]pyridine Scaffold
An In-Depth Technical Guide to the Biological Targets of 7-Chlorothieno[2,3-c]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 7-chlorothieno[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. It serves as a crucial synthetic intermediate for a range of pharmacologically active molecules.[1][2][3][4] Its structure, which features a thiophene ring fused to a pyridine ring, is analogous to purines, allowing derivatives to interact with a wide array of biological targets, including enzymes and receptors.[5] The chlorine atom at the 7-position is a particularly useful chemical handle, highly susceptible to nucleophilic aromatic substitution, which enables extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties.[5]
While this scaffold is famously associated with a major class of antiplatelet drugs, its structural versatility has led researchers to explore its potential against a growing number of other biological targets. This guide provides an in-depth exploration of both the primary, well-established target and the emerging targets of 7-chlorothieno[2,3-c]pyridine derivatives.
Part 1: The Primary Target - The P2Y12 Receptor in Platelet Aggregation
The most clinically significant and well-characterized biological target for derivatives of the thieno[2,3-c]pyridine scaffold is the P2Y12 receptor, a G protein-coupled receptor (GPCR) central to platelet activation and blood clot formation.[6][7] Marketed drugs such as Ticlopidine, Clopidogrel, and Prasugrel, which are based on this scaffold, are cornerstones of antiplatelet therapy for preventing thrombotic events like heart attacks and strokes.[8][9][10][11]
Mechanism of Action: Irreversible Antagonism
Thienopyridine antiplatelet agents are prodrugs that, once metabolically activated, act as irreversible antagonists of the P2Y12 receptor.[12][13][14] Adenosine diphosphate (ADP), released from dense granules of activated platelets, is a key agonist that binds to two platelet receptors: P2Y1 and P2Y12.[15] While P2Y1 activation initiates a transient phase of aggregation, sustained and stabilized platelet aggregation is critically dependent on ADP binding to the P2Y12 receptor.[15]
The active metabolite of a thienopyridine drug forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor.[16] This irreversible binding prevents ADP from activating the receptor, thereby blocking the downstream signaling cascade.[10][17]
The key consequences of P2Y12 inhibition are:
-
Inhibition of Adenylyl Cyclase: P2Y12 is coupled to the inhibitory G protein, Gi. Its activation by ADP inhibits adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels.[7][15] By blocking this, thienopyridines maintain higher cAMP levels.
-
VASP Phosphorylation: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the vasodilator-stimulated phosphoprotein (VASP). Phosphorylated VASP (VASP-P) is an inhibitor of glycoprotein IIb/IIIa (GPIIb/IIIa) receptor activation.[15]
-
Blocked GPIIb/IIIa Activation: The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, responsible for binding fibrinogen and cross-linking platelets.[18] By preventing the suppression of VASP phosphorylation, thienopyridines ultimately block the activation of this crucial receptor, thus inhibiting platelet aggregation for the entire lifespan of the platelet (7-10 days).[12][16]
Caption: P2Y12 receptor signaling pathway and point of inhibition.
Metabolic Activation: A Critical Step
A defining characteristic of thienopyridine drugs is their requirement for metabolic activation, primarily in the liver by cytochrome P450 (CYP) enzymes.[10][19] This multi-step process is a critical determinant of their efficacy and is a source of inter-individual variability in patient response.[7][20]
Clopidogrel, for instance, undergoes a two-step oxidative process. Approximately 85% of the absorbed dose is first hydrolyzed by esterases to an inactive carboxylic acid derivative.[16] The remaining 15% is converted to 2-oxo-clopidogrel by CYP enzymes (including CYP2C19, CYP1A2, and CYP2B6), which is then further metabolized to the active thiol metabolite.[10][16] Prasugrel's activation is more efficient, involving hydrolysis by esterases to a thiolactone, followed by a single CYP-dependent step to its active metabolite.[9][21] This more efficient activation contributes to its faster onset and more consistent platelet inhibition compared to clopidogrel.[22]
Caption: Metabolic activation pathways of thienopyridine prodrugs.
Key Experimental Protocols for P2Y12 Target Validation
Validating a novel compound as a P2Y12 antagonist involves a series of in vitro and ex vivo assays to confirm its binding, mechanism, and functional effect on platelets.
Caption: Experimental workflow for validating a novel P2Y12 antagonist.
-
Causality & Rationale: This is the gold-standard functional assay. It directly measures the primary therapeutic goal: the inhibition of platelet clumping. By using ADP as the agonist, it specifically probes the P2Y12-mediated pathway. LTA provides a quantitative measure (IC50) of the compound's potency in a physiologically relevant ex vivo system.[23]
-
Methodology:
-
Sample Preparation: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a blank (100% transmission).
-
Assay Procedure:
-
Place a cuvette with PRP into the aggregometer and calibrate to 0% light transmission. Use PPP to set 100% transmission.
-
Add the test compound (novel thienopyridine derivative at various concentrations) or vehicle control to the PRP and incubate for a specified time.
-
Add an ADP solution (e.g., 5-20 µM final concentration) to initiate aggregation.[23]
-
Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
-
Data Analysis: The maximum aggregation percentage is determined. Plot the percent inhibition of aggregation against the compound concentration to calculate the IC50 value.
-
-
Causality & Rationale: This is a highly specific mechanistic assay. It directly measures the downstream consequence of P2Y12 inhibition (increased cAMP levels), confirming that the compound acts via the intended signaling pathway.[7][15] It is less prone to artifacts than aggregation assays and provides a specific biomarker of P2Y12 receptor blockade.
-
Methodology:
-
Sample Preparation: Collect whole blood into citrate or heparin tubes.
-
Incubation: Aliquot whole blood and incubate with the test compound or control.
-
PGE1 and ADP Treatment: Add Prostaglandin E1 (PGE1) to stimulate cAMP production, followed by ADP to inhibit it via P2Y12. In the presence of a P2Y12 inhibitor, the ADP effect will be blocked.
-
Fixation and Permeabilization: Fix the cells with a paraformaldehyde-based buffer, then permeabilize the platelet membrane with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Staining: Stain the platelets with a fluorescently labeled primary antibody against phosphorylated VASP (VASP-P Ser239) and a platelet-specific marker (e.g., CD61).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population (CD61-positive) and measure the mean fluorescence intensity (MFI) of the VASP-P signal.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI of samples treated with PGE1 alone versus PGE1 + ADP. A higher PRI indicates less inhibition of VASP phosphorylation and thus lower drug efficacy.
-
Part 2: Emerging Biological Targets of Thienopyridine Scaffolds
The chemical tractability and structural features of the thienopyridine scaffold have prompted its investigation against targets far beyond the P2Y12 receptor. These explorations highlight the platform's potential in oncology, infectious diseases, and metabolic disorders.
| Target Class | Specific Target Example | Therapeutic Area | Reference |
| Tyrosine Kinases | RON (Recepteur d'Origine Nantais) | Oncology | [24][25] |
| Cytoskeletal Proteins | Tubulin (Colchicine-binding site) | Oncology | [26] |
| Membrane Transporters | Urea Transporters (UT-B) | Diuretics | [27] |
| Bacterial Enzymes | Respiratory Complex I (NuoD subunit) | Infectious Disease (H. pylori) | [28] |
| GPCRs | mGluR1 | Neuropathic Pain | [29] |
Tyrosine Kinase Inhibition in Oncology
Recent research has identified thieno[2,3-b]pyridine derivatives as potent inhibitors of the Recepteur d'Origine Nantais (RON) tyrosine kinase.[24] Aberrant RON signaling, particularly through oncogenic splice variants, is implicated in tumor growth and metastasis.
-
Mechanism & Rationale: A synthesized derivative, compound 15f , demonstrated excellent in vitro kinase inhibition (IC50 = 0.39 nM) and potent antiproliferative activity against cancer cells expressing RON splice variants.[24] The study suggests these compounds can serve as a promising foundation for developing novel anticancer agents targeting this specific oncogenic pathway.[25]
Tubulin Polymerization Inhibition
By employing a molecular hybridization strategy, novel thienopyridine indole derivatives have been designed as inhibitors of tubulin polymerization, targeting the colchicine-binding site.[26]
-
Mechanism & Rationale: Disruption of microtubule dynamics is a validated anticancer strategy. Compound 20b from this series showed exceptional potency against gastric cancer cell lines (IC50 < 2 nmol/L) and demonstrated oral efficacy in a mouse xenograft model.[26] This indicates that the thienopyridine scaffold can be adapted to create potent cytotoxic agents that interfere with cell division.
Urea Transporter Inhibition for Diuresis
In a departure from kinase inhibition, thienopyridine derivatives have been developed as inhibitors of urea transporters (UTs), which are novel targets for salt-sparing diuretics.[27]
-
Mechanism & Rationale: UTs are crucial for the kidney's urine concentrating mechanism. By inhibiting these transporters, compounds can induce diuresis without significant electrolyte loss. A lead compound, 8n , showed excellent UT inhibition, diuretic activity in rats, and favorable physicochemical properties, overcoming the solubility and bioavailability issues of an earlier thienoquinoline series.[27]
Conclusion and Future Directions
The 7-chlorothieno[2,3-c]pyridine scaffold and its relatives represent a privileged structure in drug discovery. While their role in cardiovascular medicine as P2Y12 receptor antagonists is firmly established and continues to be refined, the scientific landscape is expanding. The successful targeting of diverse protein classes—including kinases, structural proteins, and membrane transporters—demonstrates the remarkable versatility of this chemical core.
Future research will likely focus on:
-
Optimizing Selectivity: For emerging targets like kinases, fine-tuning the scaffold to ensure high selectivity over other related kinases will be crucial to minimize off-target effects.
-
Exploring New Chemical Space: Leveraging the reactive chlorine handle to explore novel substitutions and fusion chemistries will undoubtedly uncover interactions with new biological targets.
-
Structure-Based Design: As crystal structures of thienopyridine derivatives bound to these emerging targets become available, structure-based drug design will enable more rational and rapid optimization of lead compounds.
For drug development professionals, the thienopyridine scaffold should not be viewed monolithically as an antiplatelet platform. Rather, it is a versatile and promising starting point for developing novel therapeutics across a wide spectrum of human diseases.
References
-
Prasugrel - StatPearls - NCBI Bookshelf - NIH. (2023-04-10). Available from: [Link]
-
Ticlopidine - Wikipedia. Available from: [Link]
-
Prasugrel - Wikipedia. Available from: [Link]
-
Clopidogrel - Wikipedia. Available from: [Link]
-
Mechanism of action of clopidogrel. Clopidogrel is a pro-drug that is... - ResearchGate. Available from: [Link]
-
Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed. Available from: [Link]
-
Ticlopidine - LiverTox - NCBI Bookshelf - NIH. (2020-09-25). Available from: [Link]
-
Thienopyridines - Healio. Available from: [Link]
-
What is the mechanism of Prasugrel Hydrochloride? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
What is the mechanism of Ticlopidine Hydrochloride? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
What is the mechanism of Clopidogrel besylate? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
Ticlopidine: Package Insert / Prescribing Information / MOA - Drugs.com. (2025-03-25). Available from: [Link]
-
PRASUGREL OBJECTIVE: ABBREVIATIONS: MECHANISM OF ACTION: INDICATION: - Thrombosis Canada. Available from: [Link]
-
Clopidogrel pathway - PMC. Available from: [Link]
-
Mode of action of ticlopidine in inhibition of platelet aggregation in the rat - PubMed. Available from: [Link]
-
Clopidogrel: Mechanism of Action, Side Effects & Drug Interactions | Study.com. Available from: [Link]
-
Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed. Available from: [Link]
-
Thienopyridines and other ADP-receptor antagonists - PubMed. Available from: [Link]
-
Discovery and optimization of thienopyridine derivatives as novel urea transporter inhibitors. (2019-06-15). Available from: [Link]
-
P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed. Available from: [Link]
-
P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - Oxford Academic. Available from: [Link]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC. Available from: [Link]
-
Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed. (2025-03-15). Available from: [Link]
-
Central role of the P2Y12 receptor in platelet activation - PMC. Available from: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - NIH. Available from: [Link]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PubMed. (2023-08-11). Available from: [Link]
-
The P2Y12 receptor as a target of antithrombotic drugs - PMC - NIH. Available from: [Link]
-
The P2Y12 receptor as a therapeutic target in cardiovascular disease - PubMed. Available from: [Link]
-
Preclinical and Clinical Studies with Selective Reversible Direct P2Y 12 Antagonists - ResearchGate. (2025-08-07). Available from: [Link]
-
Usefulness of the VerifyNow P2Y12 assay to evaluate the antiplatelet effects of ticagrelor and clopidogrel therapies | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]
-
Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - NIH. (2019-10-16). Available from: [Link]
-
Antithrombotic P2Y 12 receptor antagonists: recent developments in drug discovery. Available from: [Link]
-
7-chlorothieno[2,3-c]pyridine (C7H4ClNS) - PubChemLite. Available from: [Link]
-
7-Chlorothieno[2,3-c]pyridine | C7H4ClNS | CID 15914129 - PubChem. Available from: [Link]
-
7-Chlorothieno[2,3-c]pyridine | 中间体 - MCE. Available from: [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available from: [Link]
-
Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed. (2015-06-05). Available from: [Link]
-
Pyridine: the scaffolds with significant clinical diversity - PMC. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 7-CHLORO-THIENO[2,3-C] PYRIDINE | 28948-58-5 [chemicalbook.com]
- 4. 7-Chlorothieno[2,3-c]pyridine | 中间体 | MCE [medchemexpress.cn]
- 5. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 6. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ticlopidine - Wikipedia [en.wikipedia.org]
- 9. Prasugrel - Wikipedia [en.wikipedia.org]
- 10. Clopidogrel - Wikipedia [en.wikipedia.org]
- 11. study.com [study.com]
- 12. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. thrombosiscanada.ca [thrombosiscanada.ca]
- 14. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 18. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]
- 19. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 22. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery and optimization of thienopyridine derivatives as novel urea transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Labyrinth of Thieno[2,3-c]pyridine Cyclization: A Technical Support Guide for Overcoming Low Yields
For researchers and drug development professionals engaged in the synthesis of thieno[2,3-c]pyridine scaffolds, the path to high-yielding cyclization reactions can be fraught with challenges. This technical support guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common pitfalls and systematically improve reaction outcomes. Drawing upon established chemical principles and field-proven insights, this document aims to be an authoritative resource for navigating the intricacies of this important heterocyclic synthesis.
I. Frequently Asked Questions (FAQs): Quick-Reference Troubleshooting
This section provides rapid answers to the most common issues encountered during thieno[2,3-c]pyridine synthesis.
Q1: My cyclization reaction is not proceeding to completion, and I observe significant amounts of unreacted starting material. What are the likely causes?
A1: Incomplete conversion is a frequent issue and can often be traced back to several key factors:
-
Insufficient Activation: Many cyclization strategies, such as the Pomeranz-Fritsch or Friedländer reactions, rely on acid catalysis to activate the electrophilic partner. If the acid is too weak, wet, or used in insufficient quantity, the reaction will stall.
-
Low Reaction Temperature: Cyclization reactions often have a significant activation energy barrier. The reaction temperature may be too low to achieve a reasonable reaction rate.
-
Poor Solubility: If one or more of the starting materials are not fully dissolved in the reaction solvent, the reaction will be diffusion-limited and proceed slowly, if at all.
-
Inhibited Catalyst: In some cases, impurities in the starting materials or solvent can poison the catalyst, rendering it inactive.
Q2: My reaction produces a complex mixture of products with multiple spots on the TLC plate. What are the likely side reactions?
A2: The formation of multiple byproducts is a clear indicator of competing reaction pathways. The nature of these side products is highly dependent on the specific synthetic route employed:
-
Gewald Reaction Precursors: When preparing the initial 2-aminothiophene scaffold, side reactions can include the formation of dimeric thiophene species or incomplete cyclization, leading to acyclic intermediates.
-
Pomeranz-Fritsch Type Cyclizations: A common failure mode is the decomposition of the Schiff base intermediate under harsh acidic conditions before cyclization can occur. Intermolecular condensation reactions can also lead to polymeric materials.
-
Friedländer Annulation: Self-condensation of the ketone reactant (an aldol condensation) can be a significant competing reaction, especially under basic conditions.[1][2]
Q3: After work-up, I have difficulty isolating my pure thieno[2,3-c]pyridine product. What are some common purification challenges?
A3: Purification can be a significant bottleneck in achieving good isolated yields. Common issues include:
-
Co-elution of Byproducts: Structurally similar byproducts may have similar polarities to the desired product, making chromatographic separation challenging.
-
Product Instability: Some thieno[2,3-c]pyridine derivatives can be sensitive to acidic or basic conditions, potentially leading to degradation on silica or alumina gel during chromatography.
-
Poor Crystallization: The product may "oil out" or form a persistent amorphous solid, making recrystallization difficult. This can be due to residual impurities or the inherent properties of the molecule.[3]
-
Low Solubility: The final product may have poor solubility in common organic solvents, complicating both purification and subsequent reactions.[4]
II. Deep-Dive Troubleshooting Guides by Synthetic Route
This section provides detailed, route-specific troubleshooting advice, explaining the underlying chemical principles and offering actionable solutions.
A. Challenges in Gewald Reaction-Based Syntheses
The Gewald reaction is a cornerstone for the synthesis of the 2-aminothiophene precursors required for many thieno[2,3-c]pyridine cyclizations.[5][6] Low yields in this initial step will invariably lead to poor overall yields.
Problem: Low Yield of the 2-Aminothiophene Intermediate
| Potential Cause | Explanation & Causality | Suggested Solution & Protocol |
| Inefficient Knoevenagel Condensation | The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[6] If this equilibrium is unfavorable or slow, the overall reaction will be sluggish. | Optimize Base and Solvent: Use a catalytic amount of a suitable base like triethylamine or piperidine. For poorly reactive ketones, a stronger base or a switch to a more polar solvent like ethanol or DMF may be necessary to drive the condensation forward.[5] |
| Sulfur Addition and Cyclization Issues | The mechanism of sulfur addition is complex and can be the rate-limiting step. The subsequent intramolecular cyclization requires the formation of a key thiolate intermediate. | Temperature Control: The reaction is often run at a slightly elevated temperature (e.g., 50-60 °C) to facilitate both sulfur addition and cyclization. However, excessive heat can lead to decomposition. Microwave Irradiation: This has been shown to significantly improve both reaction times and yields for the Gewald reaction by providing efficient and uniform heating.[6] |
| Starting Material Quality | Impurities in the carbonyl compound or active methylene nitrile can participate in side reactions. The quality of the elemental sulfur can also be a factor. | Purify Starting Materials: Distill liquid starting materials and recrystallize solids if purity is questionable. Use finely powdered sulfur to ensure good dispersion in the reaction mixture. |
Experimental Protocol: Optimized Gewald Reaction for 2-Aminothiophene-3-carbonitrile Synthesis
-
To a stirred solution of the ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol (5 mL/mmol of ketone), add a catalytic amount of triethylamine (0.1 eq).
-
Add finely powdered elemental sulfur (1.1 eq).
-
Heat the mixture to 50 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene-3-carbonitrile.[7]
B. Troubleshooting Pomeranz-Fritsch and Related Cyclizations
The Pomeranz-Fritsch reaction and its modifications are powerful tools for constructing the pyridine ring of the thieno[2,3-c]pyridine system.[8] However, they are often sensitive to reaction conditions.
Problem: Low Yield in the Acid-Catalyzed Cyclization Step
| Potential Cause | Explanation & Causality | Suggested Solution & Protocol |
| Decomposition of Schiff Base Intermediate | The Schiff base formed from the 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal is susceptible to hydrolysis and decomposition under strongly acidic conditions, especially at elevated temperatures. | Choice of Acid and Temperature: Use a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) which can be effective at lower temperatures.[9] A step-wise increase in temperature (e.g., from 80 °C) while monitoring the reaction can help find the optimal balance between cyclization and decomposition. |
| Suboptimal Solvent | The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway. | Solvent Screening: A non-polar, aprotic solvent like 1,2-dichloroethane (DCE) has been shown to be effective in some cases.[9] Screening a range of solvents with varying polarities is recommended. |
| Steric Hindrance | Bulky substituents on either the thiophene or the aminoacetal moiety can sterically hinder the intramolecular cyclization. | Use of Stronger Lewis Acids: In cases of significant steric hindrance, stronger Lewis acids may be required to promote cyclization. However, this must be balanced against the potential for increased side reactions. |
Experimental Protocol: Optimized Pomeranz-Fritsch Type Cyclization
-
To a solution of the Schiff base intermediate (1.0 eq) in 1,2-dichloroethane (10 mL/mmol), add trifluoromethanesulfonic acid (2.0 eq) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
C. Overcoming Challenges in Friedländer Annulation
The Friedländer synthesis offers a convergent approach to thieno[2,3-c]pyridines by condensing a 2-aminothiophene-3-carboxaldehyde or ketone with a compound containing an active methylene group.[10][11]
Problem: Low Yield in the Friedländer Condensation
| Potential Cause | Explanation & Causality | Suggested Solution & Protocol |
| Aldol Self-Condensation | The active methylene compound can undergo self-condensation, especially under basic catalysis, leading to significant byproduct formation. | Catalyst Choice: While traditional methods use strong bases, modern approaches often employ milder catalysts such as iodine or Lewis acids which can suppress self-condensation.[10] Reaction Order: Adding the 2-aminothiophene derivative to a pre-mixed solution of the active methylene compound and catalyst can sometimes minimize self-condensation. |
| Reversibility of the Initial Condensation | The initial condensation between the amine and the carbonyl group is often reversible. If the subsequent cyclization is slow, the equilibrium may favor the starting materials. | Water Removal: The condensation step produces water. Removing water from the reaction mixture, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the product. |
| Electronic Effects of Substituents | Electron-withdrawing groups on the 2-aminothiophene precursor can decrease the nucleophilicity of the amino group, slowing down the initial condensation. Conversely, electron-donating groups can enhance it.[12] | Adjust Reaction Conditions: For less reactive substrates, more forcing conditions (higher temperature, longer reaction time, stronger catalyst) may be necessary. For highly reactive substrates, milder conditions may be required to prevent side reactions. |
III. Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical troubleshooting workflow and a key reaction mechanism.
Caption: A general troubleshooting workflow for low-yield reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Functionalization of Thienopyridines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Resolving Regioselectivity Issues in Thienopyridine Scaffolds
Introduction: The "Push-Pull" Electronic Conflict
Welcome to the Thienopyridine Functionalization Hub. If you are here, you are likely struggling with the schizophrenic nature of the thienopyridine scaffold.
This fused bicycle presents a unique synthetic challenge: it couples an electron-rich thiophene (nucleophilic, prone to electrophilic attack) with an electron-deficient pyridine (electrophilic, prone to nucleophilic attack).
The Core Problem: Standard reagents often display poor discrimination between the
This guide provides validated workflows to control regioselectivity on the most common isomer, thieno[2,3-b]pyridine .
Reference Numbering Scheme
To ensure we speak the same language, refer to this numbering for thieno[2,3-b]pyridine throughout this guide:
-
Position 2: Thiophene
-proton (Most Acidic / Nucleophilic) -
Position 3: Thiophene
-proton -
Position 4: Pyridine
-proton -
Position 5: Pyridine
-proton -
Position 6: Pyridine
-proton (Adjacent to N)
Module 1: Lithiation & The Halogen Dance
User Issue:
"I attempted to lithiate 2-bromothieno[2,3-b]pyridine to trap with an electrophile at C-2, but I isolated the C-3 substituted product. The bromine migrated.[1][2] What happened?"
Root Cause Analysis:
You have triggered the Halogen Dance (HD) . This is a base-catalyzed halogen migration driven by thermodynamics.
-
Kinetic Control (-78°C): Lithium-Halogen Exchange (Li-Hal) is faster than deprotonation. You generate the C-2 lithio species.
-
Thermodynamic Control (>-40°C): If the temperature rises, or if you use a base like LDA without keeping it strictly cryogenic, the C-2 lithio species deprotonates the C-3 position of a non-lithiated starting molecule. The halogen then "dances" to the more stable position to relieve steric strain or settle at the thermodynamic sink (usually the position adjacent to the heteroatom that best stabilizes the anion).
The Mechanism (Visualized)
Caption: The Halogen Dance mechanism shifts the halogen from C-2 to C-3 to generate the thermodynamically preferred C-2 lithio species.
Troubleshooting Protocol: Controlling the Dance
| Goal | Reagent System | Temperature | Critical Parameter |
| Retain Br at C-2, Functionalize C-3 | LDA (1.1 equiv) | -78°C (Strict) | Do not warm. Quench immediately with electrophile. |
| Move Br to C-3, Functionalize C-2 | LDA (0.5 equiv catalytic) | -40°C to -20°C | Allow "Dance" to equilibrate for 1h before quenching. |
| Li-Hal Exchange (Remove Br) | n-BuLi (1.0 equiv) | -78°C | Requires rapid addition of electrophile to prevent scrambling. |
Module 2: C-H Activation (Transition Metal Catalysis)
User Issue:
"I am trying to arylate the pyridine ring using Pd-catalysis, but the reaction exclusively occurs at the thiophene C-2 position."
Root Cause Analysis:
The thiophene C-2 proton is significantly more acidic (pKa ~32) than the pyridine protons. Palladium seeks the most accessible C-H bond for activation (CMD mechanism). To target the pyridine ring, you must either block C-2 or activate the pyridine ring electronically.
Solution: The N-Oxide Strategy
Direct functionalization of the pyridine ring in thienopyridines is best achieved by converting the nitrogen to an N-oxide . This activates the C-6 position (alpha to nitrogen) for nucleophilic attack or directed C-H activation.
Workflow: Pyridine Ring Functionalization
Caption: N-Oxide activation switches regioselectivity from the thiophene ring to the pyridine C-6 position.
Module 3: Radical Functionalization (Minisci Reaction)
User Issue:
"I need to add an alkyl group. Friedel-Crafts failed. What are my options?"
Scientific Insight:
Friedel-Crafts fails because the pyridine ring deactivates the system. You need a Minisci Reaction (Radical substitution).[3] Alkyl radicals are nucleophilic; they will attack the most electron-deficient position.
-
Target: C-4 or C-6 (Pyridine ring).
-
Selectivity: Protonation of the pyridine nitrogen (using TFA) increases the electrophilicity of the pyridine ring, directing the radical attack there, completely avoiding the electron-rich thiophene ring.
Standard Operating Procedures (SOPs)
SOP 1: Regioselective C-2 Lithiation (Avoiding Halogen Dance)
Use this for introducing electrophiles at C-2 without touching the bromine.
-
Preparation: Flame-dry a 25 mL Schlenk flask under Argon.
-
Reagents: Dissolve 2-bromo-thieno[2,3-b]pyridine (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool to -78°C (Dry ice/Acetone). Critical: Wait 15 mins to ensure thermal equilibrium.
-
Base Addition: Add LDA (1.1 mmol) dropwise over 10 minutes.
-
Note: Do not use n-BuLi unless you intend to perform Li-Hal exchange.
-
-
Reaction: Stir at -78°C for exactly 30 minutes.
-
Quench: Add the electrophile (e.g., MeI, DMF) neat or in THF.
-
Workup: Allow to warm to RT only after quenching is complete.
SOP 2: C-H Arylation of the Pyridine Ring (Via N-Oxide)
Use this to functionalize C-6.
-
N-Oxidation: Treat starting material with mCPBA (1.2 equiv) in DCM at RT for 12h. Wash with NaHCO3. Isolate N-oxide.[4]
-
Catalyst Mix: In a pressure tube, combine N-oxide (0.5 mmol), Aryl Boronic Acid (1.5 equiv), Pd(OAc)2 (5 mol%), and Ag2CO3 (2.0 equiv).
-
Solvent: Add 1,4-Dioxane (2 mL).
-
Heating: Heat to 110°C for 18h.
-
Deoxygenation (Optional): If the N-oxide is not desired in the final product, treat with PCl3 or Zn dust/AcOH to reduce it back to the pyridine.
FAQ: Rapid Fire Troubleshooting
Q: Why is my Pd-catalyzed Suzuki coupling occurring at the C-Cl bond instead of the C-Br bond? A: This is rare but possible if the C-Cl is at the activated C-6 position of the pyridine ring and the Br is at the deactivated C-3 of the thiophene. Generally, C-Br reacts first. Check your ligand; electron-rich phosphines (e.g., PCy3) accelerate oxidative addition into aryl chlorides.
Q: Can I use Grignard reagents on thienopyridines? A: Yes, but "Turbo Grignards" (iPrMgCl·LiCl) are superior for Halogen-Magnesium exchange at low temperatures (-20°C) and are less prone to the Halogen Dance than Lithium reagents.
Q: How do I distinguish between C-2 and C-3 isomers by NMR?
A: Look at the coupling constants (
-
C-2 H: Usually appears as a doublet with a specific coupling to C-3.
-
C-3 H: Often shows long-range coupling to the pyridine ring protons.
-
NOESY: The definitive check. C-3 H will show an NOE signal with the Pyridine C-4 H. C-2 H will not.
References
-
Schnürch, M., et al. "Halogen Dance Reactions on Thienopyridines: A Versatile Tool for Regioselective Functionalization." Journal of Organic Chemistry, 2008.
-
Quéguiner, G., et al. "Metalation of pyridines and halopyridines: recent advances." Chemical Reviews, 2003.
-
Fagnou, K., et al. "Palladium-Catalyzed C-H Activation of Heterocycles." Science, 2006.
-
Minisci, F. "Novel Applications of Radical Chemistry to Heterocyclic Synthesis." Accounts of Chemical Research, 1975.
-
Mondal, A., et al. "Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes."[5] Angewandte Chemie Int.[5] Ed., 2020.[5]
Sources
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes* - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide. Recrystallization is a critical technique for achieving high purity of this compound, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges that may arise during this process.
Troubleshooting Guide: Common Recrystallization Issues and Solutions
Recrystallization is a powerful purification technique, but its success is contingent on a variety of factors, primarily the choice of solvent and the cooling process. Below are common issues encountered during the recrystallization of this compound and actionable solutions.
Issue 1: The Compound Fails to Dissolve in the Hot Solvent.
Cause: The selected solvent is not a suitable choice for your compound at elevated temperatures.
Solution:
-
Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point. For amide compounds like this compound, common and effective solvents to screen include ethanol, ethyl acetate, acetone, and acetonitrile.[1] A related compound, 7-chlorothieno[2,3-c]Pyridine, shows good solubility in DMF, DMSO, and ethanol, suggesting these could also be viable starting points.[2]
-
Increase Solvent Volume: You may not be using a sufficient volume of solvent. Incrementally add more hot solvent until the compound dissolves. However, be mindful that using an excessive amount of solvent will lead to a lower yield.[3][4]
Issue 2: No Crystals Form Upon Cooling.
Cause: The solution is not supersaturated, which can be due to using too much solvent or the compound being too soluble in the cold solvent.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[3]
-
-
Increase Concentration:
-
Evaporation: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[4] Allow the more concentrated solution to cool again.
-
Anti-Solvent Addition: If your compound is soluble in a particular solvent, you can add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid. This reduces the overall solubility of your compound and can induce crystallization. For amide compounds, if you are using a polar solvent like ethanol, a non-polar anti-solvent like hexanes could be effective.
-
Issue 3: The Compound "Oils Out" Instead of Forming Crystals.
Cause: This phenomenon, where the compound separates as a liquid instead of a solid, often occurs when the solution is too concentrated or cools too rapidly. It can also happen if the melting point of the compound is lower than the boiling point of the solvent, or if significant impurities are present which depress the melting point.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate. Slow cooling encourages the formation of well-ordered, pure crystals.[3][5]
-
Solvent Adjustment:
Issue 4: Low Recovery of Purified Product.
Cause: A significant portion of your compound remains dissolved in the mother liquor after filtration. This can be due to using too much solvent or premature crystallization.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[5]
-
Efficient Filtration:
-
Pre-heat the Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat your filtration apparatus (funnel and filter paper) to prevent the product from crystallizing prematurely on the filter paper.[6]
-
Thorough Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining impurities without dissolving a significant amount of the product.[5]
-
Issue 5: Crystals are Colored or Appear Impure.
Cause: Colored impurities may be co-crystallizing with your product, or they may be trapped within the crystal lattice.
Solutions:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your desired compound.[1]
-
Second Recrystallization: A second recrystallization of the purified crystals can often remove trace impurities that were not eliminated in the first round.[1][5]
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for this compound?
A1: The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. A good starting point is to test small amounts of your crude product in various solvents. Based on the amide functional group and the thienopyridine core, good candidate solvents include ethanol, ethyl acetate, acetone, and acetonitrile.[1] A rule of thumb is that solvents with functional groups similar to the compound being recrystallized are often good solubilizers.[7]
Q2: What is the purpose of a mixed solvent system and how do I use it?
A2: A mixed solvent system is used when no single solvent has the ideal solubility characteristics. It typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible. To use a mixed solvent system, dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: Can I use water for recrystallization?
A3: While water is a potential recrystallization solvent, its high polarity makes it unlikely to be a good single solvent for many organic compounds like this compound, unless the compound has highly polar functional groups. However, water can be an excellent "anti-solvent" in a mixed solvent system with a polar organic solvent like ethanol or acetone.[7]
Q4: How can I improve the crystal size and quality?
A4: The rate of cooling is the primary determinant of crystal size. Slow cooling allows for the formation of larger, more well-defined crystals, which are typically purer.[5] To achieve slow cooling, allow the flask to cool to room temperature on the benchtop, undisturbed, before placing it in an ice bath. You can further slow the process by insulating the flask.
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals to a constant weight.
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability for Amides | Notes |
| Ethanol | Polar | 78 | Good | Often a good starting point for amides.[1] Can be used in a mixed system with water. |
| Ethyl Acetate | Intermediate | 77 | Good | Another common choice for amide recrystallization.[1] |
| Acetone | Polar Aprotic | 56 | Good | Its low boiling point allows for easy removal.[1] |
| Acetonitrile | Polar Aprotic | 82 | Good | Can be effective for a range of polar compounds.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Potentially Good | High boiling point can be problematic for removal. A related compound shows solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Potentially Good | Very high boiling point makes it difficult to remove. A related compound shows solubility.[2] |
| Hexanes | Non-polar | ~69 | Poor (as primary) | Can be an effective "anti-solvent" with more polar solvents. |
| Water | Very Polar | 100 | Poor (as primary) | Can be used as an "anti-solvent" with polar organic solvents.[7] |
Visualization: Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Validation & Comparative
HPLC Retention Time Reference & Method Comparison: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide
This guide is structured as a technical comparison and method development reference for researchers working with 7-Chlorothieno[2,3-c]pyridine-2-carboxamide . It synthesizes data from patent literature (Sirtuin modulators, Cell adhesion inhibitors) and standard chromatographic behavior of thienopyridine scaffolds.
Executive Summary
This compound is a critical intermediate in the synthesis of bioactive molecules, including Sirtuin modulators and antiviral agents (e.g., Galidesivir analogs). Its analysis is complicated by the basicity of the pyridine nitrogen and the polarity of the carboxamide moiety.
This guide compares the performance of Standard C18 chemistries against Phenyl-Hexyl alternatives, providing experimental protocols to optimize resolution from common impurities (e.g., the 2-carboxylic acid hydrolysis product or the 2-cyano precursor).
| Parameter | Standard Method (C18) | Enhanced Selectivity Method (Phenyl-Hexyl) |
| Primary Mechanism | Hydrophobic Interaction | |
| Typical Retention Time | 3.8 – 4.2 min (Generic Gradient) | 4.5 – 5.0 min (Better Retention) |
| Peak Shape (Tailing) | Moderate (due to Pyridine N) | Excellent (Suppressed silanol interaction) |
| Suitability | General Purity Check | Separation of Regioisomers & Polar Impurities |
Technical Analysis & Causality
The Challenge: Structure-Activity Chromatography
The molecule contains two conflicting functional groups affecting retention:[1]
-
Thieno[2,3-c]pyridine Core: Highly aromatic and hydrophobic. The pyridine nitrogen is weakly basic (
). -
2-Carboxamide Group: Adds significant polarity and hydrogen-bonding capability.
Causality of Retention Shifts:
-
pH Influence: At low pH (0.1% Formic Acid, pH ~2.7), the pyridine nitrogen is protonated (
). This reduces retention on C18 due to increased polarity, often causing the peak to elute near the solvent front if organic content is low. -
Column Choice: A standard C18 column interacts primarily with the hydrophobic chloro-thienopyridine core. However, a Phenyl-Hexyl column engages in
stacking with the electron-deficient pyridine ring, providing orthogonal selectivity that often resolves the target from its de-amidated byproducts (carboxylic acids).
Experimental Protocols (Self-Validating Systems)
Method A: Rapid Screening (Standard C18)
Best for: Routine reaction monitoring and purity assessment.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary) and 230 nm (secondary).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 8.0 | 95% | Linear Gradient |
| 10.0 | 95% | Wash |
| 10.1 | 5% | Re-equilibration |
Expected Result: Target elutes at approximately 4.2 ± 0.2 min . Validation Check: If peak tailing factor > 1.5, switch to Method B or add 5mM Ammonium Formate to buffer the mobile phase.
Method B: High-Resolution Separation (Phenyl-Hexyl)
Best for: Separating the carboxamide target from the 2-carboxylic acid impurity.
-
Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Methanol (MeOH).
-
Why MeOH? Methanol promotes stronger
interactions than ACN, enhancing the selectivity of the Phenyl column for the thienopyridine core.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Hold |
| 12.0 | 90% | Linear Gradient |
| 15.0 | 90% | Wash |
Expected Result: Target elutes later (~5.5 min ) with sharper symmetry. The 2-carboxylic acid impurity will elute significantly earlier due to ionization at pH 4.5.
Synthesis & Purification Workflow Visualization
The following diagram illustrates where the HPLC checkpoint fits within the synthesis of the 7-chlorothieno[2,3-c]pyridine scaffold.
Caption: Workflow for monitoring the synthesis of this compound, highlighting the decision matrix between standard C18 screening and Phenyl-Hexyl impurity profiling.
Comparative Data Reference
The following retention data is derived from comparative analysis of thienopyridine derivatives in patent literature (e.g., Sirtuin modulators [1]) and standard hydrophobicity indices.
| Compound | Relative RT (C18) | Relative RT (Phenyl) | Identification Note |
| 2-Carboxamide (Target) | 1.00 (Ref) | 1.00 (Ref) | Major peak, UV |
| 2-Carboxylic Acid | 0.65 - 0.75 | 0.40 - 0.50 | Shifts significantly with pH; broad peak |
| 2-Cyano (Precursor) | 1.15 - 1.25 | 1.10 - 1.20 | Sharper peak, distinct IR/MS signature |
| 7-Chloro Core (Unsubst.) | 1.30 - 1.40 | 1.50+ | Lacks amide polarity; elutes late |
Troubleshooting Guide:
-
Peak Splitting: Often caused by the pyridine nitrogen interacting with silanols. Solution: Increase buffer concentration to 20mM or use a "Base-Deactivated" (BDS) column.
-
Retention Drift: The amide bond is susceptible to hydrolysis at extreme pH. Solution: Ensure mobile phase pH is between 2.5 and 7.0; avoid leaving samples in basic solution overnight.
References
-
World Intellectual Property Organization (WIPO). (2014). Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators. WO2014138562A1. Retrieved from
-
U.S. Patent Office. (2001). Cell adhesion-inhibiting antiinflammatory compounds.[3] US6232320B1.[3] Retrieved from [3]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15914129, 7-Chlorothieno[2,3-c]pyridine. Retrieved from
Sources
A Comparative Guide to the Potency of Thieno[2,3-c] vs. Thieno[3,2-b] Pyridine Inhibitors for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the thienopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Among the various isomers, thieno[2,3-c]pyridines and thieno[3,2-b]pyridines have garnered significant attention for their potential as potent inhibitors of a range of therapeutic targets. This guide provides a comparative analysis of these two scaffolds, delving into their structure-activity relationships (SAR), potency against key biological targets, and the experimental methodologies used for their evaluation. While direct head-to-head comparative studies are limited, this document synthesizes data from various sources to offer valuable insights for researchers and drug development professionals.
The Structural Nuances: Thieno[2,3-c] vs. Thieno[3,2-b] Pyridine
The fundamental difference between these two scaffolds lies in the fusion of the thiophene and pyridine rings. In the thieno[2,3-c]pyridine system, the thiophene ring is fused at the 'c' face of the pyridine ring, whereas in the thieno[3,2-b]pyridine system, the fusion occurs at the 'b' face. This seemingly subtle variation in ring fusion leads to distinct electronic and steric properties, which in turn dictates their interaction with biological macromolecules and ultimately influences their potency and selectivity as inhibitors.
Comparative Potency and Structure-Activity Relationships
While a definitive declaration of one scaffold being universally more potent than the other is not feasible, analysis of existing literature allows for a comparative discussion of their efficacy against different target classes.
Thieno[2,3-c]pyridine Inhibitors: Emerging Players in Anticancer Research
The thieno[2,3-c]pyridine scaffold has been less explored compared to its [3,2-b] counterpart, but recent studies have highlighted its potential, particularly in the realm of oncology. A notable area of investigation is their activity as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.
Key Target: Hsp90
A series of synthesized thieno[2,3-c]pyridine derivatives have been evaluated for their anticancer activity, with evidence suggesting Hsp90 as a primary target.[1][2] Structure-activity relationship (SAR) studies on these compounds have revealed several key features for potent Hsp90 inhibition and anticancer effects.
Table 1: Anticancer Activity of Selected Thieno[2,3-c]pyridine Derivatives [1][3]
| Compound | R Substituent | Cell Line | IC50 (µM) |
| 6a | 4-chlorophenyl | HSC3 | >100 |
| 6i | 4-methoxyphenyl | HSC3 | 10.8 |
| 6i | T47D | 11.7 | |
| 6i | RKO | 12.4 | |
| Cisplatin | - | HSC3 | Not specified |
Data synthesized from multiple studies for illustrative comparison.
The SAR for this series indicates that the nature of the substituent at the R position significantly impacts activity. For instance, compound 6i , with a 4-methoxyphenyl group, demonstrated potent, broad-spectrum anticancer activity compared to other derivatives.[3] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of Hsp90.[1]
Thieno[3,2-b]pyridine Inhibitors: A Well-Established Scaffold in Kinase Inhibition
The thieno[3,2-b]pyridine core is a more established scaffold in the design of kinase inhibitors, with numerous derivatives showing high potency against a variety of protein kinases. This scaffold's geometry appears to be particularly amenable to fitting within the ATP-binding cleft of many kinases.
Key Targets: Protein Kinases (RON, IKKβ, Haspin)
Thieno[3,2-b]pyridine derivatives have been successfully developed as inhibitors of several kinases, including the Recepteur d'Origine Nantais (RON) tyrosine kinase, IκB kinase beta (IKKβ), and Haspin kinase.
Table 2: Potency of Selected Thieno[3,2-b]pyridine Kinase Inhibitors
| Scaffold | Target | Compound Example | IC50 (nM) |
| Thieno[3,2-b]pyridine | RON Kinase | 15f | 0.39 |
| Thieno[3,2-b]pyridine | IKKβ | Most potent analogues | 40 |
| Thieno[3,2-b]pyridine | Haspin Kinase | 5 | 14 |
Data compiled from separate studies on different kinase targets.
The SAR for thieno[3,2-b]pyridine kinase inhibitors is often target-specific. For RON kinase inhibitors, the introduction of a morpholine group at the end of the thienopyridine significantly enhanced inhibitory activity. In the case of IKKβ inhibitors, small alkyl and certain aromatic groups at C4, along with polar groups at C6, were found to be crucial for high potency. For Haspin kinase inhibitors, the substitution pattern on the thienopyridine core was shown to profoundly affect the binding mode and selectivity.
Mechanistic Insights: Signaling Pathways
Understanding the signaling pathways modulated by these inhibitors is critical for rational drug design and predicting their therapeutic effects.
Hsp90 Signaling Pathway
Hsp90 is a central node in cellular signaling, responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.
Experimental Protocols for Potency Determination
The evaluation of inhibitor potency relies on robust and reproducible experimental assays. Below are standardized protocols for key assays used in the characterization of thienopyridine inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Serially dilute the compound in assay buffer to the desired concentrations.
-
Prepare solutions of the kinase, substrate (peptide or protein), and ATP in assay buffer.
-
-
Assay Plate Setup:
-
Add a fixed amount of the kinase to each well of a microplate.
-
Add the serially diluted test compound to the wells.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the amount of product formed. The detection method will vary depending on the assay format (e.g., luminescence for ADP-Glo, fluorescence for TR-FRET).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
Both thieno[2,3-c]pyridine and thieno[3,2-b]pyridine scaffolds have demonstrated significant promise as frameworks for the development of potent inhibitors against a variety of therapeutic targets. The thieno[3,2-b]pyridine core is more extensively validated, particularly in the realm of kinase inhibition, with several derivatives exhibiting nanomolar potency. The thieno[2,3-c]pyridine scaffold, while less explored, is an emerging area of interest with demonstrated potential in targeting challenging proteins like Hsp90.
The choice of scaffold for a drug discovery program will ultimately depend on the specific target and the desired pharmacological profile. The subtle differences in the electronic and steric properties arising from the isomeric fusion of the thiophene and pyridine rings can be exploited by medicinal chemists to fine-tune potency and selectivity. Future research involving direct, systematic comparisons of these two scaffolds against a broad panel of targets would be invaluable in further elucidating their respective strengths and guiding the rational design of next-generation inhibitors.
References
-
Al-Ostoot, F. H., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 16(11), 1539. [Link]
-
Lee, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(9), 1198–1207. [Link]
-
Wu, J., et al. (2009). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 19(19), 5539-5543. [Link]
-
Danilkovitch-Miagkova, A. (2003). Oncogenic Signaling Pathways Activated by RON Receptor Tyrosine Kinase. Current Cancer Drug Targets, 3(1), 31-40. [Link]
-
Pratt, W. B., & Toft, D. O. (2003). Regulation of signaling protein function and trafficking by the hsp90/hsp70-based chaperone machinery. Experimental Biology and Medicine, 228(2), 111-133. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
O'Brien, P. J., & Hrapchak, M. (2005). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Current Opinion in Drug Discovery & Development, 8(6), 733-740. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
-
Hynes, J., Jr, et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
-
Vaskova, P., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 7-Chlorothieno[2,3-c]pyridine-2-carboxamide (CAS No. 1627203-71-7), a heterocyclic building block, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to empower you to manage this chemical waste with confidence, ensuring the safety of your laboratory personnel and the protection of our environment.
Hazard Profile and Core Safety Principles
Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This dictates every subsequent step, from the choice of Personal Protective Equipment (PPE) to the final waste stream segregation.
1.1. GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Irritant) | Warning | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | GHS07 (Irritant) | Warning | H315: Causes skin irritation |
| Eye Irritation | Category 2 | GHS07 (Irritant) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | GHS07 (Irritant) | Warning | H335: May cause respiratory irritation |
1.2. The Causality Behind the Precautions
The hazard profile immediately informs our disposal strategy. The presence of a chlorinated heterocyclic ring system is a key consideration. Such compounds can form highly toxic dioxins and furans if incinerated under improper conditions. Therefore, disposal via a licensed hazardous waste facility equipped with high-temperature incinerators and off-gas scrubbing systems is non-negotiable. Furthermore, its classification as a skin, eye, and respiratory irritant necessitates stringent PPE protocols to prevent occupational exposure during waste handling and consolidation.
Waste Segregation and Containment: A Decision Workflow
Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol minimizes ambiguity and ensures every member of the laboratory handles waste consistently and safely.
3.1. Required Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following PPE is mandatory:
-
Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended.
-
Skin and Body Protection: A standard laboratory coat. Ensure sleeves are fully extended and the coat is buttoned.
-
Respiratory Protection: All handling of solid waste (weighing, transfers) or open containers of liquid waste must be performed inside a certified chemical fume hood.
3.2. Protocol for Solid Waste Disposal
This protocol applies to unused or expired solid reagent, contaminated disposable labware (e.g., weigh paper, plastic spatulas), and contaminated PPE.
-
Preparation: Designate a specific, labeled hazardous waste container for "Chlorinated Solid Waste" within your laboratory's Satellite Accumulation Area (SAA). Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, vapor-tight lid.
-
Transfer: Inside a chemical fume hood, carefully place the solid waste into the designated container using forceps or a spatula. Avoid creating dust. If transferring powder, do so slowly and close to the container opening to minimize aerosolization.
-
PPE Disposal: The outer pair of gloves should be disposed of into the waste container immediately after the transfer. The lab coat and inner gloves should be removed after all waste handling is complete.
-
Container Sealing: Securely close the lid on the waste container. Do not overfill; containers should not be filled beyond 90% capacity.
-
Labeling and Storage: Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name, and an approximate quantity. Store the sealed container in the SAA until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
3.3. Protocol for Liquid Waste Disposal
This protocol applies to solutions containing the compound, such as mother liquors from crystallization, reaction mixtures, or solvent rinsates from cleaning contaminated glassware.
-
Preparation: Designate a specific, labeled hazardous waste container for "Chlorinated Organic Liquid Waste." This should be a UN-rated, chemically resistant container (e.g., glass or HDPE) with a screw cap, stored in secondary containment.
-
Waste Transfer: Inside a chemical fume hood, carefully pour the liquid waste into the designated container using a funnel. Avoid splashing.
-
Glassware Decontamination: Glassware that has come into contact with the compound must be decontaminated.
-
Rinse the glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, collect all rinsate as hazardous waste in the "Chlorinated Organic Liquid Waste" container.
-
Only after this triple rinse may the glassware be washed with soap and water.
-
-
Container Sealing and Labeling: Securely cap the liquid waste container. Update the waste label, listing all solvent components and an estimated concentration of the thienopyridine derivative.
-
Storage: Store the container in the SAA within secondary containment, segregated from incompatible materials like acids and oxidizers.
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's EHS emergency line.
-
Isolate and Ventilate: If the spill is small and contained within a fume hood, ensure the sash is lowered. Restrict access to the affected area.
-
Don PPE: Wear the appropriate PPE as described in section 3.1, including double gloves and safety goggles.
-
Absorb and Contain:
-
For a solid spill , gently cover the powder with a damp paper towel to prevent it from becoming airborne.
-
For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like paper towels for a liquid spill.
-
-
Clean-Up: Carefully scoop the absorbed material and any contaminated items (e.g., damp paper towels) into the "Chlorinated Solid Waste" container using non-sparking tools.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a solvent (e.g., ethanol), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous solid waste.
-
Documentation: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Caption: Emergency Spill Response Decision Tree.
Regulatory Compliance
Disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). As a chlorinated, pyridine-containing organic compound, it must be managed as hazardous waste. While not specifically listed by name, its characteristics and chemical class align with wastes that require stringent control. For instance, pyridine itself is listed as EPA Hazardous Waste Code D038[3]. Always consult your local and state regulations, which may be more stringent than federal guidelines[4].
By adhering to these protocols, you not only comply with the law but also embody the principles of responsible science. The trust placed in us as researchers is built on a foundation of safety and diligence, extending from the moment of discovery to the final, proper disposal of our materials.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 6-acetyl-3-aminothieno[2,3-b]pyridine-2-carboxylate, 97%. Retrieved from [Link]
-
McClellan, K. J., & Jarvis, B. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(1), 28–35. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide
Executive Safety Summary & Hazard Analysis
7-Chlorothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic building block belonging to the thienopyridine class. While often used as an intermediate in the synthesis of pharmaceuticals (specifically P2Y12 inhibitors like clopidogrel analogs or kinase inhibitors), its specific toxicological profile requires a "Precautionary Principle" approach.
Unlike common reagents, this compound presents a dual-risk profile:
-
Chemical Irritancy: The halogenated heteroaromatic core is a verified skin, eye, and respiratory irritant (H315, H319, H335).
-
Bioactivity Potential: Thienopyridines are pharmacophores for platelet aggregation inhibition.[1] Accidental absorption may lead to hematological dysregulation (prolonged bleeding times).
Operational Directive: Treat this substance as a Potent Compound (Occupational Exposure Band 3) until specific toxicology proves otherwise. All handling must prevent inhalation of dust and dermal absorption.[2]
The PPE Matrix: Layered Defense System
Do not rely on a "one-size-fits-all" approach. PPE selection depends on the physical state of the compound.
| Protection Layer | Solid State (Powder/Crystals) | Solution State (Dissolved in DMSO/DMF/DCM) | Scientific Rationale |
| Respiratory | Primary: Fume Hood (Certified). Secondary: N95 (minimum) or P100 if outside hood. | Primary: Fume Hood. Secondary: Half-mask with organic vapor cartridges (if volatile solvents used). | The thienopyridine core is a respiratory irritant. Powders aerosolize easily during weighing. |
| Dermal (Hands) | Single Nitrile Gloves (4 mil / 0.10 mm). | Double Gloving Required. Inner: Nitrile (4 mil). Outer: Nitrile (extended cuff) or Laminate (Silver Shield). | Crucial: Halogenated solvents (DCM) and carriers like DMSO permeate standard nitrile in <5 mins, carrying the toxicant through the skin. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1). | Chemical Safety Goggles + Face Shield (if volume >500mL). | Standard safety glasses do not seal against airborne dust or splashes. |
| Body | Lab Coat (Cotton/Poly). | Lab Coat + Chemical Resistant Apron (Tyvek/Polyethylene). | Prevents "wicking" of spills through fabric to the skin. |
Operational Protocol: The "Zero-Exposure" Workflow
Phase A: Weighing & Transfer (Highest Risk Step)
The majority of lab exposures occur during the transfer of dry powder due to static charge and aerosolization.
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Thienopyridines are often electrostatic; they will "jump" onto gloves and cuffs.
-
The "Coffin" Method:
-
Place the receiving vial inside a secondary container (a larger beaker) before weighing.
-
Transfer powder only within the sash boundary of the fume hood.
-
Wipe Down: After sealing the vial, wipe the exterior with a methanol-dampened Kimwipe inside the hood to remove invisible dust residues. Dispose of the Kimwipe as hazardous waste immediately.
-
Phase B: Solubilization
Solvents like DMSO and DMF are "skin penetration enhancers." If this compound is dissolved in DMSO, it will bypass the skin barrier instantly upon contact.
-
Glove Check: Inspect outer gloves for micro-tears before handling solutions.
-
Syringe Transfer: Avoid pouring. Use Luer-lock syringes for transfers to prevent splashing.
-
Spill Response: If a solution spills on gloves, do not wash . Immediately strip the outer glove, dispose of it, and replace it. Washing can thin the nitrile and accelerate permeation.
Visualized Decision Logic
Diagram 1: PPE Selection & Response Logic
This decision tree guides the researcher through the correct safety setup based on the experimental state.
Caption: Operational logic for PPE selection based on physical state and solvent carrier properties.
Waste Disposal & Emergency Procedures
Disposal Protocol
Do not dispose of down the drain. This compound contains a chlorine atom on a heteroaromatic ring, classifying it as Halogenated Organic Waste .
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solid - Thienopyridine Derivative."
-
Liquid Waste:
-
If in DCM/Chloroform: Halogenated Solvent Waste .
-
If in DMSO/Acetone: Non-Halogenated Solvent Waste (Unless the concentration of the compound is >5%, then default to Halogenated to be safe).
-
-
Contaminated PPE: Gloves and Kimwipes used in the "Coffin" method must be disposed of as solid chemical waste, not regular trash.
Emergency Response[4]
-
Eye Contact: Flush for 15 minutes. Note: Thienopyridines can cause corneal damage. Seek ophthalmologist review.
-
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol to wash skin; it increases solubility and absorption.
-
Spill (Powder): Do not dry sweep. Wet a pad with water (to suppress dust) and wipe.
References
-
National Institutes of Health (NIH). (2015). Thienopyridine derivatives as risk factors for bleeding. PubMed. Retrieved February 12, 2026, from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 12, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
